2-(3-Fluorophenyl)-2-pentanol

Description

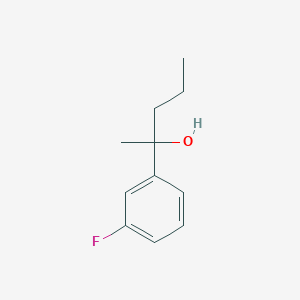

2-(3-Fluorophenyl)-2-pentanol (C₁₁H₁₅FO) is a secondary alcohol characterized by a pentanol backbone substituted with a 3-fluorophenyl group at the second carbon. Stereochemical variations, such as (2R,3R)-3-fluoro-2-phenyl-2-pentanol, are critical in determining enantioselective behaviors, as highlighted in stereochemical studies .

Properties

IUPAC Name |

2-(3-fluorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h4-6,8,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYMFYMMTZRQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-pentanol typically involves the following steps:

Grignard Reaction: The reaction between 3-fluorobenzyl chloride and pentanal in the presence of magnesium to form the Grignard reagent.

Hydrolysis: The Grignard reagent is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Formation of 2-(3-Fluorophenyl)-2-pentanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Chiral Auxiliaries

2-(3-Fluorophenyl)-2-pentanol can serve as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it useful for producing enantiomerically enriched compounds, which are crucial in drug development. For instance, the alcohol group can participate in various transformations, allowing for the synthesis of more complex molecules with specific stereochemical configurations.

2. Pharmaceutical Intermediates

The compound has shown potential as an intermediate in the synthesis of biologically active molecules. Its fluorinated phenyl group may enhance the pharmacokinetic properties of drugs by improving metabolic stability and bioavailability. Research indicates that compounds with fluorine substituents often exhibit increased lipophilicity and improved interaction with biological targets.

Applications in Organic Synthesis

1. Catalysis

Recent studies have highlighted the role of this compound in photoredox catalysis. The compound can be utilized to facilitate various organic transformations under mild conditions, which is advantageous for synthesizing sensitive compounds without extensive side reactions. Photoredox catalysis allows for the generation of radical species that can engage in further reactions, expanding the synthetic toolbox available to chemists .

2. Synthesis of Aromatic Compounds

The compound's structure allows it to participate in reactions such as Friedel-Crafts acylation and alkylation, where it can act as a nucleophile or electrophile depending on the reaction conditions. This versatility makes it a valuable building block for synthesizing complex aromatic compounds used in dyes, agrochemicals, and other industrial applications.

Case Studies

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric reduction of ketones. The resulting products showed high enantiomeric excess (ee), indicating the effectiveness of this compound in controlling stereochemistry during synthesis.

Case Study 2: Photoredox Catalysis

In another investigation, researchers employed this compound in a photoredox catalytic system to convert simple alkenes into valuable products under visible light irradiation. The reaction showcased not only high yields but also selectivity towards desired products, emphasizing its utility in modern organic synthesis .

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-2-pentanol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The phenyl ring provides a platform for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-(3-fluorophenyl)-2-pentanol, enabling comparative analysis of substituent effects, molecular properties, and applications.

Structural Analogs with Substituted Phenyl Groups

Key Observations :

- Chlorine’s larger atomic size may increase steric hindrance .

- Molecular Weight : The fluorine atom contributes to a lower molecular weight (182.24 g/mol) compared to chlorine-substituted analogs (212.72 g/mol), affecting volatility and diffusion properties .

Fluorinated Hydroxy Compounds

Key Observations :

- Fluorination Degree: Polyfluorinated compounds (e.g., trifluoromethyl derivatives) exhibit higher lipophilicity and resistance to oxidative degradation compared to monofluorinated analogs like this compound .

Compounds with Varied Aromatic Systems

Key Observations :

- Functional Group Synergy: The dimethylamino group in introduces basicity, which is absent in the target compound but could be leveraged for salt formation or catalytic activity .

Shorter-Chain Analogs

| Compound Name | Carbon Chain Length | Substituents | Boiling Point (℃) |

|---|---|---|---|

| 2-Phenyl-2-propanol | 3-carbon | Phenyl, tertiary alcohol | 202 |

| 2-Methyl-3-pentanol | 5-carbon | Methyl, secondary alcohol | Not provided |

Key Observations :

- Chain Length Impact: Shorter chains (e.g., 2-phenyl-2-propanol) exhibit higher volatility (bp 202°C) compared to pentanol derivatives, which likely have higher boiling points due to increased van der Waals interactions .

Biological Activity

2-(3-Fluorophenyl)-2-pentanol is an organic compound notable for its unique structural features, including a fluorine atom on the phenyl ring and a pentanol chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The chemical formula of this compound is C12H17FO. The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions, making it a subject of study in drug design and synthesis.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties. This compound may act through mechanisms such as enzyme inhibition or receptor modulation, although specific pathways remain to be fully elucidated.

Biological Activity

Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that fluorinated compounds can improve binding affinity to target proteins due to increased electron-withdrawing effects, which can stabilize interactions with polar residues in active sites.

Case Studies

- Antimicrobial Activity : A study demonstrated that related fluorinated alcohols exhibited significant antimicrobial properties against various bacterial strains. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area .

- Cytotoxicity : In vitro assays have indicated that similar compounds can induce cytotoxic effects in cancer cell lines. The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating cellular uptake and increasing cytotoxicity .

- Neuropharmacological Effects : Some studies have explored the role of fluorinated compounds in modulating neurotransmitter systems. For example, fluorinated analogs have been shown to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Notable Activities |

|---|---|---|

| 2-(4-Fluorophenyl)-2-pentanol | Fluorine at para position | Increased binding affinity in receptor assays |

| 2-(3-Chlorophenyl)-2-pentanol | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 2-(3-Bromophenyl)-2-pentanol | Bromine instead of fluorine | Lower lipophilicity; reduced bioavailability |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of fluorinated compounds:

- Enhanced Lipophilicity : The incorporation of fluorine generally increases the lipophilicity of organic molecules, which can lead to improved absorption and distribution in biological systems .

- Metabolic Stability : Fluorination often results in increased metabolic stability, allowing for prolonged action within the body .

- Selective Toxicity : Some studies suggest that fluorinated compounds may exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.